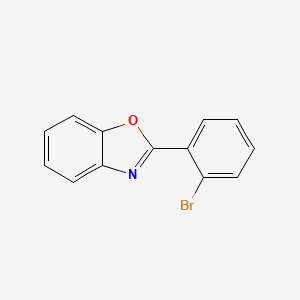

2-(2-Bromophenyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOINCALAKEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390980 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73552-42-8 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 2 2 Bromophenyl 1,3 Benzoxazole and Analogs

Vibrational Spectroscopies for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to distinct vibrational motions.

The FT-IR spectrum of benzoxazole (B165842) derivatives reveals several characteristic absorption bands that are instrumental in their identification. For instance, the C=N stretching vibration in benzoxazole derivatives is typically observed in the range of 1520-1536 cm⁻¹. esisresearch.org In a study on 5-nitro-2-(p-fluorophenyl)benzoxazole, the FT-IR spectrum was recorded and analyzed to understand its vibrational frequencies. nih.gov

The asymmetric and symmetric stretching modes of the C-O-C group in the oxazine (B8389632) ring of benzoxazine (B1645224) monomers appear at approximately 1233 cm⁻¹ and 1029 cm⁻¹, respectively. researchgate.net A peak around 920 cm⁻¹ confirms the presence of a benzene (B151609) ring attached to an oxazine ring. researchgate.net Furthermore, C-H stretching vibrations of the phenyl rings are typically found in the region of 3075-3146 cm⁻¹. esisresearch.org

Detailed vibrational assignments for benzoxazole and its derivatives have been made through both experimental and computational studies. For example, in 5-nitro-2-(4-nitrobenzyl) benzoxazole, the C-H stretching modes of the phenyl rings were assigned to bands observed at 3099 and 3069 cm⁻¹ in the IR spectrum. esisresearch.org The C=N stretching mode for this compound was assigned to the band at 1520 cm⁻¹. esisresearch.org

Interactive Table: Characteristic FT-IR Vibrational Modes for Benzoxazole Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

| C-H Stretch (Aromatic) | 3069 - 3146 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

| C=N Stretch | 1520 - 1536 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

| Asymmetric C-O-C Stretch | ~1233 | Benzoxazine monomers researchgate.net |

| Symmetric C-O-C Stretch | ~1029 | Benzoxazine monomers researchgate.net |

| Benzene Ring (attached to oxazine) | ~920 | Benzoxazine monomers researchgate.net |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

In the study of 5-nitro-2-phenylbenzoxazole, FT-Raman spectroscopy was used alongside FT-IR to provide a more complete picture of its vibrational characteristics. esisresearch.org The C-H stretching modes of the phenyl rings were observed at 3075 cm⁻¹ in the Raman spectrum. esisresearch.org The C=N stretching mode for this compound was identified at 1529 cm⁻¹ in the Raman spectrum. esisresearch.org

For 5-nitro-2-(4-nitrobenzyl) benzoxazole, the C-H stretching modes were also analyzed using FT-Raman, complementing the IR data. esisresearch.org The symmetric CH2 stretching modes were assigned to the band at 2973 cm⁻¹ in the Raman spectrum. esisresearch.org The C=N stretching vibration was observed at 1520 cm⁻¹. esisresearch.org

Interactive Table: Complementary FT-Raman Vibrational Assignments for Benzoxazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound |

| C-H Stretch (Aromatic) | 3075 | 5-nitro-2-phenylbenzoxazole esisresearch.org |

| C=N Stretch | 1529 | 5-nitro-2-phenylbenzoxazole esisresearch.org |

| Symmetric CH₂ Stretch | 2973 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

| C=N Stretch | 1520 | 5-nitro-2-(4-nitrobenzyl) benzoxazole esisresearch.org |

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces. This enhancement allows for the detection and structural analysis of molecules at very low concentrations. While specific SERS studies on 2-(2-Bromophenyl)-1,3-benzoxazole are not detailed in the provided context, the principles of SERS are applicable to this class of compounds for trace-level detection and interfacial studies. The combination of Raman spectroscopy with molecular modeling has been shown to be effective in predicting the molecular details of host-guest complexation in related systems. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C, allowing for the unambiguous determination of the molecular structure.

For this compound, ¹H NMR spectroscopy provides characteristic signals for the protons in the molecule. A published ¹H NMR spectrum for this compound shows a doublet of doublets at δ 8.07 ppm, which is attributed to the proton ortho to the bromine atom on the phenyl ring. rsc.org

In the broader class of benzoxazole derivatives, NMR data is crucial for confirming their synthesis and structure. For example, the ¹H NMR spectrum of 2-phenylbenzoxazole (B188899) shows a multiplet at δ 8.26 ppm for the two protons on the phenyl ring adjacent to the benzoxazole core. rsc.org The ¹³C NMR spectrum of the parent benzoxazole shows signals for the carbon atoms of the fused benzene ring and the oxazole (B20620) ring. chemicalbook.com

Computational methods, such as Gauge-including atomic orbital (GIAO) ¹H NMR chemical shift calculations using Density Functional Theory (DFT), have been employed to support experimental findings for benzoxazole derivatives. nih.gov These calculations help in the precise assignment of the observed NMR signals to specific atoms within the molecule.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Benzoxazole Derivatives in CDCl₃

| Compound | H-position (on phenyl ring unless specified) | Chemical Shift (δ, ppm) |

| This compound | ortho to Br | 8.07 (dd) |

| 2-Phenylbenzoxazole | adjacent to benzoxazole | 8.26 (m) |

| 2-(4-chlorophenyl)benzoxazole | - | 7.33 (dd) |

| 2-p-tolylbenzoxazole | - | 8.14 (d) |

Data sourced from supporting information of a publication by Chang et al. rsc.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing detailed information about the chemical environment of its protons. The analysis of chemical shifts, multiplicities, and coupling constants allows for the precise assignment of each proton in the molecule.

In a typical ¹H NMR spectrum of this compound recorded in deuterochloroform (CDCl₃), the aromatic protons resonate in the downfield region, generally between 7.30 and 8.10 ppm. rsc.org The protons on the benzoxazole ring system and the bromophenyl substituent exhibit distinct signals. Specifically, the proton on the bromophenyl ring adjacent to the benzoxazole linkage appears as a doublet of doublets around 8.07 ppm. rsc.org The protons of the benzoxazole moiety typically appear as multiplets between 7.31 and 7.78 ppm. rsc.orgnih.gov The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the heterocyclic benzoxazole system.

The following table summarizes the reported ¹H NMR chemical shift data for this compound. rsc.org

Interactive Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 8.07 | dd |

| Aromatic H | 7.78 - 7.72 | m |

| Aromatic H | 7.58 - 7.52 | m |

| Aromatic H | 7.37 - 7.31 | m |

Note: 'dd' denotes a doublet of doublets, and 'm' denotes a multiplet. Data sourced from a study on iodine-mediated arylation of benzoxazoles. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For this compound, the ¹³C NMR spectrum shows a series of signals in the aromatic region, typically from 110 to 163 ppm. rsc.org

The quaternary carbon of the oxazole ring (C2), bonded to the nitrogen and the bromophenyl group, is significantly deshielded and appears at approximately 162.01 ppm. rsc.org The carbons of the benzoxazole ring fused to the benzene ring (C3a and C7a) are also found at lower fields, around 150.62 ppm and 141.88 ppm. rsc.org The carbon atom bearing the bromine (C2' of the phenyl ring) is observed in the region of 125-130 ppm. The other aromatic carbons appear in the range of 110-133 ppm. rsc.orgmdpi.comchemicalbook.com

The following table presents the ¹³C NMR chemical shifts for this compound. rsc.org

Interactive Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 162.01 |

| C7a | 150.62 |

| C3a | 141.88 |

| Aromatic C | 132.13 |

| Aromatic C | 128.89 |

| Aromatic C | 126.15 |

| C-Br | 125.96 |

| Aromatic C | 125.31 |

| Aromatic C | 124.68 |

| Aromatic C | 120.01 |

| C7 | 110.56 |

Note: Assignments are based on data from related benzoxazole structures. rsc.orgmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The benzoxazole core is a chromophore that absorbs ultraviolet light, leading to the promotion of electrons from lower to higher energy molecular orbitals. These transitions are typically of the π → π* type, involving the delocalized electrons of the aromatic system. libretexts.org

The UV absorption spectrum of the parent benzoxazole shows two band systems, with the first originating around 36,491 cm⁻¹ (approximately 274 nm). rsc.orgcdnsciencepub.com For 2-aryl substituted benzoxazoles, the conjugation extends between the benzoxazole system and the phenyl ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. scielo.brresearchgate.net Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for example, show maximum absorption wavelengths (λmax) ranging from 336 to 374 nm, absorbing both UVA and UVB radiation. scielo.brresearchgate.net

The electronic transitions in this compound are expected to be π - π* transitions localized on the conjugated benzoxazole-phenyl system. libretexts.orgtruman.edu The presence of the bromine substituent may cause minor shifts in the absorption bands compared to the unsubstituted 2-phenylbenzoxazole.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₃H₈BrNOS, which corresponds to a monoisotopic mass of approximately 272.97 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). miamioh.edu

The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. A common fragmentation for halogenated aromatic compounds is the loss of the halogen atom. miamioh.edunih.gov Therefore, a significant fragment ion would be observed corresponding to the loss of a bromine radical ([M-Br]⁺).

Further fragmentation would likely involve the cleavage of the benzoxazole ring system. The parent benzoxazole molecule is known to fragment via loss of CO, followed by HCN. nist.gov For 2-aryl substituted benzoxazoles, fragmentation can also involve cleavage at the bond connecting the phenyl ring to the benzoxazole core. raco.catsapub.org

Computational Chemistry and Theoretical Investigations of 2 2 Bromophenyl 1,3 Benzoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are central to the theoretical investigation of molecular systems. For 2-(2-Bromophenyl)-1,3-benzoxazole, these methods allow for a detailed exploration of its molecular geometry, vibrational modes, and electronic properties. By solving approximations of the Schrödinger equation, these calculations provide insights into the electron distribution and energy levels, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) stands out as the most widely used quantum chemical method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost. DFT calculations focus on the electron density to determine the energy and properties of a system. For a molecule like this compound, a common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-311++G(d,p) to ensure reliable predictions of its properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the coordinates of the atoms to find the minimum energy conformation on the potential energy surface. For 2-substituted benzoxazole (B165842) derivatives, the planarity between the benzoxazole ring and the phenyl substituent is a key feature.

While specific experimental data for this compound is not available in the cited literature, DFT calculations on analogous 2-substituted 1,3-benzothiazoles and other benzoxazoles provide expected values for key structural parameters. The optimization process would yield precise bond lengths, bond angles, and dihedral angles. For instance, the dihedral angle between the phenyl and benzoxazole rings dictates the degree of conjugation and planarity of the molecule.

Table 1: Representative Calculated Structural Parameters for a Benzoxazole-type Structure using DFT (Note: This data is illustrative, based on general findings for related heterocyclic compounds, as specific calculations for this compound were not found in the searched literature.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N (oxazole ring) | ~ 1.30 - 1.34 Å |

| C-O (oxazole ring) | ~ 1.36 - 1.38 Å | |

| C-C (inter-ring) | ~ 1.46 - 1.48 Å | |

| C-Br | ~ 1.89 - 1.91 Å | |

| Bond Angle | C-O-C (oxazole ring) | ~ 104° - 106° |

| C-N=C (oxazole ring) | ~ 108° - 110° | |

| Dihedral Angle | Benzoxazole-Phenyl | Dependent on steric hindrance from Br |

Once the molecule's geometry is optimized, theoretical vibrational frequencies can be calculated. This analysis predicts the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. Comparing these theoretical spectra with experimental data, when available, helps to confirm the molecular structure and provides a complete assignment of the vibrational modes. For this compound, characteristic frequencies would include C-H stretching in the aromatic rings, C=N and C=C stretching within the heterocyclic system, and the C-Br stretching mode at lower wavenumbers.

Table 2: Illustrative Predicted Vibrational Frequencies and Assignments for a Benzoxazole Derivative (Note: This data is representative and based on studies of similar molecules like 5-nitro-2-(p-fluorophenyl)benzoxazole. Specific values for the title compound may vary.)

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch | Stretching |

| ~1615 | C=N stretch (oxazole) | Stretching |

| ~1550-1450 | Aromatic C=C stretch | Stretching |

| ~1250 | C-O-C asymmetric stretch | Stretching |

| ~1020 | C-Br stretch | Stretching |

| ~850-750 | C-H out-of-plane bend | Bending |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. In this compound, the HOMO is expected to be distributed across the π-conjugated system, while the LUMO would also be located on the aromatic framework. The energy gap can be used to predict the electronic absorption properties of the molecule.

Table 3: Representative Frontier Molecular Orbital Energies for a Benzoxazole-type Structure (Note: This is an illustrative table based on general values for similar aromatic heterocyclic compounds.)

| Parameter | Energy (eV) |

| HOMO Energy | ~ -5.8 to -6.5 eV |

| LUMO Energy | ~ -1.5 to -2.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 4.5 eV |

Understanding how charge is distributed within a molecule is key to predicting its intermolecular interactions. Molecular Electrostatic Potential (MEP) surfaces are visual maps of the electrostatic potential on the electron density surface. These maps use a color scale to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole (B20620) ring, making them sites for hydrogen bonding.

Natural Bond Orbital (NBO) or Natural Population Analysis (NPA) provides a quantitative measure of the charge on each atom. This analysis reveals the charge transfer between atoms and helps to understand the electronic effects of substituents. The bromine atom in the 2-phenyl group would exert a significant electron-withdrawing effect, influencing the charge distribution across the entire molecule.

Table 4: Typical Atomic Charge Characteristics from NBO/NPA for a Substituted Benzoxazole (Note: This qualitative data is based on general principles and findings for related molecules.)

| Atom/Region | Expected Charge | Implication |

| Oxazole Nitrogen | Negative | Site for electrophilic attack/H-bonding |

| Oxazole Oxygen | Negative | Site for electrophilic attack/H-bonding |

| Bromine Atom | Slightly Negative | Electron-withdrawing, polarizes C-Br bond |

| Aromatic Hydrogens | Positive | Potential for weak intermolecular interactions |

Molecules with extended π-conjugation and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). A high β value indicates a strong second-order NLO response. For molecules like this compound, which possess an asymmetric structure, DFT calculations can estimate the magnitude of the NLO response. The presence of the electron-rich benzoxazole system and the substituted phenyl ring could lead to intramolecular charge transfer upon excitation, a key requirement for NLO activity.

Table 5: Illustrative NLO Properties for an Asymmetric Organic Chromophore (Note: Values are representative and based on studies of various NLO chromophores. Specific calculations for the title compound are required for accurate prediction.)

| Parameter | Description | Typical Calculated Value |

| α_total (esu) | Linear Polarizability | ~ 2-5 x 10⁻²³ esu |

| β_total (esu) | First Hyperpolarizability | ~ 1-10 x 10⁻³⁰ esu |

Density Functional Theory (DFT) Methodologies

Theoretical Studies of Reactivity and Degradation Mechanisms (e.g., Autoxidation)

The reactivity of this compound and its derivatives is a key area of theoretical investigation. Density Functional Theory (DFT) calculations have been employed to explore the molecule's susceptibility to autoxidation and to identify its most reactive sites.

In a study on a closely related derivative, N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide (NBBPA), DFT calculations were used to analyze the molecular orbital energies, charge distribution, and electron density. researchgate.net These analyses indicated that the carbonyl and amino groups, along with the bromine atom, are significant reactive centers. researchgate.net The investigation into the molecule's sensitivity towards autoxidation mechanisms highlighted the utility of DFT in predicting degradation pathways. researchgate.net Such studies help in understanding the stability of the compound and its potential interactions in various chemical environments. The bromine atom, being a bulky and electronegative substituent, significantly influences the electronic distribution and steric factors around the phenyl-benzoxazole linkage, which is a critical factor in its reactivity.

Table 1: Key Reactive Sites Identified by DFT Calculations

| Functional Group/Atom | Predicted Role in Reactivity |

|---|---|

| Bromine Atom | Influences electronic distribution and steric hindrance |

| Benzoxazole Nitrogen | Potential site for protonation and coordination |

Ab Initio Quantum Mechanical Approaches

Ab initio quantum mechanical methods, particularly Density Functional Theory (DFT), are foundational for understanding the electronic structure and properties of benzoxazole derivatives. These methods are used to calculate optimized molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.

For the derivative NBBPA, which contains the this compound core, DFT calculations were integral to the detailed assignment of FT-IR and FT-Raman spectra. researchgate.net This synergy between theoretical and experimental spectroscopy allows for a precise understanding of the vibrational modes of the molecule. Furthermore, analysis of the molecular orbitals (HOMO-LUMO) and charge distribution provides a quantitative measure of chemical reactivity and the nature of intramolecular charge transfer. researchgate.net While specific data for the parent this compound is not detailed in the provided results, the methodologies applied to its derivatives are directly applicable and demonstrate the power of ab initio approaches in characterizing this class of compounds. researchgate.netacs.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum mechanical methods provide insight into the static, optimized state of a molecule, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed picture of dynamic processes.

For derivatives of this compound, MD simulations have been utilized to understand the influence of the solvent environment on molecular behavior. researchgate.net These simulations can reveal how interactions with solvent molecules, such as water, affect the stability and conformation of the benzoxazole structure.

Investigation of Solvation Effects and Molecular Stability

The interaction of a molecule with its solvent environment is crucial for its stability, solubility, and reactivity. MD simulations are a primary tool for investigating these solvation effects at an atomic level.

Table 2: Theoretical Approaches to Studying Solvation

| Method | Information Obtained | Example Application |

|---|---|---|

| Molecular Dynamics (MD) | Dynamic solvent-solute interactions, solvation shell structure | Influence of water on a this compound derivative researchgate.net |

Conformational Dynamics and Flexibility

MD simulations can track the fluctuations of this dihedral angle over time, providing insights into the accessible conformations and the energy barriers between them. While specific conformational analysis data for this compound is not available in the provided search results, QM/MM (Quantum Mechanics/Molecular Mechanics) dynamics on similar heterocyclic systems have been used to study the evolution of dihedral angles and their distortion from the optimized static structure. These computational techniques are essential for understanding the flexibility of the molecular scaffold, which is often critical for its function.

Theoretical Descriptors of Aromaticity (e.g., HOMA, NICS)

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. Theoretical descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are used to quantify the degree of aromaticity in different parts of a molecule.

HOMA values are based on the geometric parameter of bond length alternation; a value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system. NICS values are calculated based on the magnetic shielding at the center of a ring system; negative values typically indicate aromaticity.

A comprehensive search of the provided literature did not yield specific HOMA or NICS calculations for this compound. However, these methods are widely applied to heterocyclic systems to understand how substituents and ring fusion affect π-electron delocalization. For instance, the HOMA index has been used to study changes in the aromaticity of naphthalene (B1677914) moieties within larger molecular structures. researchgate.net The application of these descriptors to this compound would provide valuable quantitative data on the aromatic character of both the benzene (B151609) and benzoxazole rings and how they influence each other electronically.

Solid State Structural Analysis and Polymorphism of Benzoxazole Compounds

X-ray Crystallography for Atomic-Level Structure Determination

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to 2-(2-bromophenyl)-1,3-benzoxazole and its derivatives to understand their structural features at the molecular level.

Single Crystal X-ray Diffraction (SCXRD) Studies

While specific unit cell parameters and the space group for the parent compound this compound are not detailed in the provided search results, studies on closely related benzoxazole (B165842) derivatives provide a framework for what to expect. For instance, the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, which differs by a single functional group, was solved in the monoclinic space group P21/c. nih.gov This indicates a certain packing preference for this class of compounds. The determination of these parameters is the foundational step in any crystallographic analysis, defining the basic repeating unit of the crystal.

Table 1: Crystallographic Data for a Related Benzoxazole Derivative

| Compound | Space Group | Molecules per Asymmetric Unit |

|---|

This table presents data for a structurally similar compound to illustrate typical crystallographic parameters for this class of molecules.

SCXRD studies reveal the preferred three-dimensional shape of a molecule in the solid state. For 2-phenylbenzoxazole (B188899) derivatives, a key conformational feature is the dihedral angle between the benzoxazole ring system and the attached phenyl ring. In the case of 2-(2-aminophenyl)-1,3-benzoxazole, the two independent molecules in the asymmetric unit adopt nearly planar conformations, with very small dihedral angles of 0.74(8)° and 0.67(6)° between the ring systems. nih.gov This planarity is a significant feature. However, the introduction of a bulky substituent like a bromine atom at the ortho position of the phenyl ring, as in this compound, would likely induce a greater twist between the two ring systems due to steric hindrance. For comparison, in a different benzoxazole derivative, 2-(4-aminophenyl)-1,3-benzoxazole, the dihedral angle is larger at 11.8(1)°. nih.gov This demonstrates how substituent position can influence molecular conformation.

The packing of molecules in a crystal is directed by a variety of non-covalent forces.

Hydrogen Bonding: In derivatives containing suitable functional groups, such as an amino group, hydrogen bonding is a dominant interaction. For example, in 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular N—H···N and intermolecular N—H···N hydrogen bonds are observed, linking the molecules into chains. nih.gov For this compound itself, which lacks a classic hydrogen bond donor, weaker C–H···N or C–H···O interactions may play a role in the crystal packing. mdpi.comresearchgate.net

π-π Stacking: Aromatic rings, like those in the benzoxazole and phenyl groups, can interact through π-π stacking. mdpi.comrsc.org This type of interaction is crucial for the stability of the crystal structures of many aromatic compounds. In 2-(2-aminophenyl)-1,3-benzoxazole, weak aromatic π–π stacking interactions with a centroid–centroid separation of 3.6212(9) Å contribute to the formation of a three-dimensional network. nih.gov Similar interactions are expected to be present in the crystal structure of this compound.

Halogen-π Interactions: The presence of a bromine atom in this compound introduces the possibility of halogen bonding, specifically halogen-π interactions. nih.gov This is a directional interaction between the electropositive region on the halogen atom (the σ-hole) and the electron-rich π-system of an adjacent aromatic ring. nih.gov Such interactions can significantly influence crystal packing and have been noted in other bromo-substituted aromatic compounds. researchgate.net

Powder X-ray Diffraction (PXRD) for Bulk Phase Characterization

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. researchgate.netresearchgate.net While SCXRD provides the structure of a single perfect crystal, PXRD gives a fingerprint of the crystalline phases present in a larger, powdered sample. The resulting diffraction pattern can be compared to a pattern simulated from SCXRD data to confirm the phase purity of the bulk material. researchgate.net It is an essential tool for identifying different crystalline forms (polymorphs) of a compound.

Applications of 2 2 Bromophenyl 1,3 Benzoxazole in Organic Synthesis and Materials Science

Role as a Synthetic Building Block and Intermediate

The presence of a bromine atom on the phenyl ring of 2-(2-Bromophenyl)-1,3-benzoxazole provides a reactive site for various cross-coupling reactions, establishing it as a crucial intermediate in the synthesis of more complex structures. This reactivity is fundamental to its role as a precursor for diverse organic molecules and in the construction of intricate heterocyclic systems.

Precursor in the Synthesis of Diverse Organic Molecules

The bromine atom in this compound serves as a key functional group for introducing a wide range of substituents, thereby enabling the synthesis of a vast library of organic compounds. A prominent application is in the Suzuki reaction, a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds. For instance, this compound can be reacted with various arylboronic acids to produce 2-(2-arylphenyl)benzoxazoles. acs.orgacs.org This methodology has been successfully employed to synthesize a series of these compounds, which have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting the compound's importance in medicinal chemistry research. acs.org

The versatility of this compound extends to its use in the synthesis of other heterocyclic systems. For example, it can serve as a starting material for creating benzoxazole (B165842) derivatives with various functional groups, which are known to possess a broad spectrum of biological activities. nih.govrsc.org The ability to readily modify the phenyl ring through the bromo substituent makes this compound a highly valuable and adaptable precursor in organic synthesis.

Construction of Complex Heterocyclic Scaffolds

The benzoxazole moiety itself is a significant heterocyclic scaffold found in many biologically active compounds and functional materials. nih.govresearchgate.net The strategic placement of the bromophenyl group in this compound allows for its elaboration into more complex, fused heterocyclic systems. This is particularly evident in the synthesis of ligands for metal complexes. researchgate.netacs.org

For example, the this compound unit can be incorporated into larger molecular architectures to create multidentate ligands. researchgate.net These ligands can then coordinate with various metal ions to form stable complexes with specific geometries and electronic properties. The ability to construct such intricate scaffolds is crucial for developing new catalysts, sensors, and materials with tailored functions. The synthesis of 2,6-bis(benzotellurazole)pyridines through the cyclization of pyridine (B92270) diamide (B1670390) precursors, which are structurally related to benzoxazole systems, demonstrates the broader utility of these building blocks in creating complex heterocyclic frameworks. acs.org

Potential in Functional Materials and Advanced Technologies

The unique photophysical and electronic properties of benzoxazole-containing compounds have led to their exploration in various areas of materials science, including organic electronics and sensor technology. This compound, as a key precursor, plays an indirect but vital role in the development of these advanced materials.

Applications in Organic Electronic Devices (e.g., OLEDs)

Benzoxazole derivatives are known to be effective electron-transporting materials and blue emitters, making them promising candidates for use in organic light-emitting diodes (OLEDs). nih.gov The development of efficient blue-emitting materials is a critical challenge in OLED technology. While this compound itself may not be the final emissive material, it serves as a crucial starting point for synthesizing more complex molecules with optimized electronic and photoluminescent properties.

Research has shown that metal complexes of benzoxazole derivatives can exhibit bright electroluminescence. researchgate.net For instance, zinc(II) complexes of 2-(2-hydroxyphenyl)benzoxazole (B213137) have been investigated as blue-emitting materials in OLEDs. researchgate.net The synthesis of such ligands can be facilitated by starting with precursors like this compound, which allows for the introduction of the necessary functional groups for metal coordination and to fine-tune the electronic properties of the final material. The modification of the benzoxazole core, for example by creating π-conjugated systems, can lead to materials with high thermal stability and efficient charge transport, crucial for high-performance OLEDs. nih.gov

Optical and Luminescent Properties of Benzoxazole Metal Complexes

Metal complexes containing benzoxazole-based ligands often exhibit interesting optical and luminescent properties. These properties arise from the interplay between the metal center and the organic ligand. The benzoxazole unit can act as a sensitizer, absorbing light energy and transferring it to the metal ion, which then emits light at a characteristic wavelength.

For example, benzoxazole-substituted pyridine-2-carboxylates have been shown to be effective sensitizers for europium luminescence, with the resulting complexes displaying substantial quantum yields. researchgate.netacs.org The synthesis of these specialized ligands can be envisioned starting from functionalized benzoxazoles derived from this compound. The ability to chelate metal ions also makes these compounds useful in the synthesis of metal catalysts. mdpi.com The luminescent properties of these complexes are highly dependent on the structure of the ligand and the nature of the metal ion, offering a pathway to design materials with specific emission colors and efficiencies.

Development of Fluorescent Probes and Biosensors

The inherent fluorescence of many benzoxazole derivatives makes them attractive candidates for the development of fluorescent probes and biosensors. mdpi.com These sensors can be designed to detect specific analytes, such as metal ions, through changes in their fluorescence intensity or wavelength upon binding.

A key strategy in designing such sensors is the "photoinduced electron transfer" (PET) mechanism, where the fluorescence of the benzoxazole fluorophore is quenched in the free ligand and restored upon binding to the target analyte. Benzoxazole-containing macrocycles have been developed as selective fluorescent chemosensors for metal ions like Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com The synthesis of these complex macrocyclic structures often relies on the stepwise construction from simpler building blocks, where a functionalized benzoxazole, potentially derived from this compound, serves as the core fluorophore. Furthermore, 2-(2'-aminophenyl)benzoxazole-based sensors have demonstrated high sensitivity and selectivity for Zn²⁺, showcasing the potential of this class of compounds in biological sensing applications. nih.gov

Integration into Sensing Platforms (e.g., Metal Sensors)

Following a comprehensive review of scientific literature and research databases, there is currently no available information regarding the specific application of this compound in the integration into sensing platforms, including for the detection of metal ions.

The field of chemical sensors is a dynamic area of research, with a vast number of organic molecules being investigated for their potential as chemosensors. The core principle of a chemosensor lies in its ability to signal the presence of a specific analyte, often through a measurable change in its optical or electrochemical properties. For a compound to be considered for such applications, it typically needs to possess specific structural features that allow for selective interaction with the target analyte, as well as a responsive signaling unit.

In the broader context of the benzoxazole family of compounds, various derivatives have been explored as fluorescent chemosensors for metal ions. These molecules often incorporate a binding site, such as a polyamine chain or other chelating groups, which can selectively coordinate with metal cations. This coordination event then perturbs the electronic structure of the benzoxazole fluorophore, leading to a detectable change in its fluorescence emission, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching.

However, specific research detailing the synthesis, characterization, and application of this compound as a component in sensing platforms is not present in the current body of scientific publications. The potential of this particular molecule in the field of sensors remains an unexplored area of investigation. Future research would be required to determine if the 2-bromophenyl substituent and the benzoxazole core of this compound could be functionalized or utilized in a way that would enable it to act as a selective and sensitive sensor for metal ions or other analytes.

Without any experimental data or theoretical studies on its sensing capabilities, any discussion on its integration into sensing platforms would be purely speculative. Therefore, no detailed research findings or data tables on this specific application can be provided.

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Bromophenyl)-1,3-benzoxazole, and how do reaction conditions influence yield?

this compound is typically synthesized via two primary routes:

- Condensation of 2-aminophenol with 2-bromobenzaldehyde : This method employs titanium-supported nano-silica as a catalyst under mild conditions, achieving high yields (75–90%) through imine formation followed by oxidation .

- Suzuki cross-coupling : The bromophenyl group can be introduced via palladium-catalyzed coupling of 2-(2-bromophenyl) precursors with boronic acids, enabling modular derivatization for structure-activity studies .

Key considerations : Solvent choice (e.g., ethanol vs. DMF), catalyst loading (nano-TiCl₄·SiO₂ vs. Pd(PPh₃)₄), and reaction time (6–24 hours) critically affect purity and scalability.

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

Core characterization methods include:

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Antifungal activity : Broth microdilution (CLSI guidelines) against Candida spp. and Aspergillus spp., with MIC values <10 µg/mL for potent derivatives (e.g., chlorophenyl-substituted analogs) .

- Anti-inflammatory activity : COX-2 inhibition assays (IC₅₀ < 0.1 µM for selective derivatives) using celecoxib as a reference .

- Antitumor activity : MTT assays on cancer cell lines (e.g., MCF-7, HePG2), with IC₅₀ values <10 µM for bromophenyl-acetate derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological potency of this compound derivatives?

Q. How should researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

- Assay variability : Differences in microbial strains (e.g., C. albicans vs. C. tropicalis) or cell culture conditions (e.g., serum concentration) .

- Structural analogs : Minor substituent changes (e.g., chloro vs. bromo) drastically alter pharmacokinetics. Validate results using orthogonal assays (e.g., time-kill kinetics for antifungals) .

- Solubility effects : Poor aqueous solubility of bromophenyl derivatives may lead to false negatives. Use DMSO controls (<1% v/v) and confirm solubility via dynamic light scattering .

Q. What advanced synthetic strategies enable functionalization of this compound for novel applications?

- Suzuki-Miyaura coupling : Attach heteroaryl boronic acids to the bromophenyl group for fluorescent probes (e.g., 2-(4-aminophenyl) derivatives for nerve gas sensors) .

- Post-synthetic modification : React the benzoxazole NH group with acyl chlorides to generate amide-linked conjugates for targeted drug delivery .

- Photostability tuning : Introduce hydroxyl or amino groups to enhance UV absorption for organic semiconductor applications .

Q. How can computational methods guide the design of this compound derivatives?

- Docking studies : Predict binding to COX-2 (PDB ID: 5KIR) or fungal CYP51 (PDB ID: 5TZ1) to prioritize synthesis targets .

- DFT calculations : Optimize electron density maps for fluorescence properties (e.g., HOMO-LUMO gaps <3 eV for sensor applications) .

- ADMET prediction : Use QikProp or SwissADME to estimate logP (<5), BBB permeability, and metabolic stability .

Q. What are emerging non-biological applications of this compound in materials science?

- Fluorescent brighteners : Derivatives like 4,4′-bis(benzoxazolyl)stilbene (CAS: 1533-45-5) exhibit strong blue fluorescence for textile and polymer industries .

- Organic semiconductors : Planar benzoxazole cores with bromophenyl groups enhance charge transport in OLEDs (e.g., λem ≈ 450 nm) .

- Photostabilizers : Hydroxyphenyl derivatives act as UV filters with SPF >30 and minimal photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.